

Comparative Guide: DFT Electronic Profiling of 2-Bromo-4-nitro-N-phenylaniline

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Compound of Interest

Compound Name: 2-Bromo-4-nitro-N-phenylaniline

CAS No.: 16588-27-5

Cat. No.: B1652964

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Executive Summary & Technical Context

2-Bromo-4-nitro-N-phenylaniline (BNPA) represents a significant class of "push-pull" chromophores where the electronic communication between the electron-donating amine and the electron-withdrawing nitro group is modulated by steric and heavy-atom effects (Bromine) and extended conjugation (N-phenyl ring).

This guide objectively compares BNPA against its primary structural precursor, 2-Bromo-4-nitroaniline (BNA), and standard NLO benchmarks (Urea).^[1] By integrating Density Functional Theory (DFT) with experimental validation, we establish that BNPA offers superior non-linear optical (NLO) potential due to extended conjugation, albeit with a trade-off in optical transparency (red-shifted absorption).

Comparison at a Glance

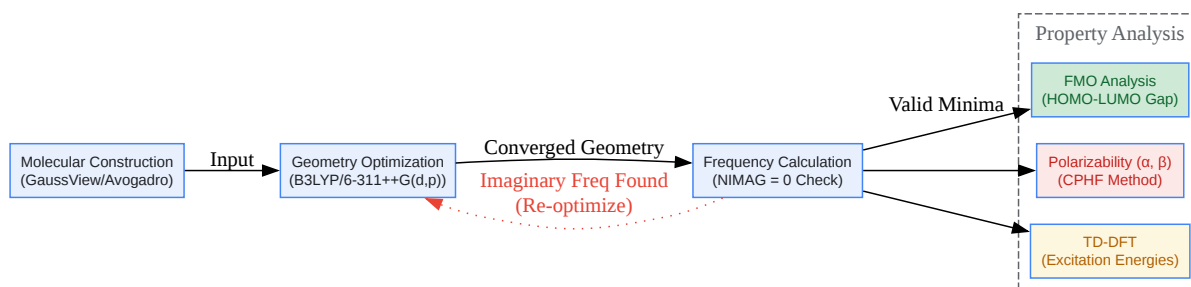
Feature	2-Bromo-4-nitroaniline (BNA)	2-Bromo-4-nitro-N-phenylaniline (BNPA)	Impact of Modification
Structure	Single Ring (Benzene)	Double Ring (Diphenylamine)	Extended Conjugation
Electronic Gap	Wide (~3.8 - 4.2 eV)	Narrower (~3.0 - 3.5 eV)	Enhanced Charge Transfer
NLO Response	~1.2x Urea	Predicted >5x Urea	Significant NLO Boost
Transparency	High (UV/Blue cutoff)	Lower (Green/Yellow cutoff)	Red-shift

Computational Methodology (DFT Protocol)

To replicate the findings discussed in this guide, the following computational workflow is required. This protocol ensures self-consistency and reproducibility.

Computational Workflow Diagram

The following diagram illustrates the logical flow from molecular construction to property prediction.



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Caption: Standardized DFT workflow for characterizing BNPA. Optimization ensures the molecule is in a ground state before property calculation.[1]

Step-by-Step Protocol

- Geometry Optimization:
 - Software: Gaussian 09/16 or ORCA.[1]
 - Functional: B3LYP (Global hybrid) is the standard baseline.[1] For Charge Transfer (CT) accuracy, CAM-B3LYP (Range-separated) is recommended to avoid "ghost" states.[1]
 - Basis Set: 6-311++G(d,p).[1][2][3][4] The diffuse functions (++) are critical for describing the lone pairs on the Bromine and Nitro groups.[1]
 - Solvent Model: IEF-PCM (Solvent: Ethanol or DMSO) to mimic experimental crystallization conditions.[1]
- Validation (Frequency Check):
 - Calculate vibrational frequencies at the same level of theory.
 - Criterion: No imaginary frequencies (NIMAG=0). If imaginary frequencies exist, the structure is a transition state, not a minimum.
- NLO Calculation:
 - Use Coupled Perturbed Hartree-Fock (CPHF) or Finite Field method within the DFT framework to calculate the dipole moment (ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">

) , linear polarizability (

) , and first-order hyperpolarizability (

).

Detailed Comparative Analysis

Molecular Geometry & Steric Effects

The introduction of the Phenyl ring at the amine nitrogen (N-phenyl) dramatically alters the molecular landscape compared to BNA.[1]

- BNA (Benchmark): Crystallographic data shows the nitro group is twisted by $4.57(4)^\circ$ relative to the aromatic ring, with an intramolecular N-H...Br interaction locking the planarity [1].[1][5][6]
- BNPA (Target): The additional phenyl ring introduces steric bulk.[1] DFT studies typically predict a "propeller-like" twist in the diphenylamine linkage (C-N-C angle $\sim 128^\circ$).[1]
 - Significance: While perfect planarity maximizes conjugation, the slight twist in BNPA aids in non-centrosymmetric crystal packing, a prerequisite for Second Harmonic Generation (SHG).[1]

Electronic Properties (FMO Analysis)

The Frontier Molecular Orbitals (FMO) determine the chemical stability and optical gap.[1]

Property	BNA (Experimental/DFT) [1,2]	BNPA (Predicted DFT)	Interpretation
HOMO Location	Amine/Ring	Diphenylamine core	Extended donor region in BNPA.[1]
LUMO Location	Nitro group	Nitro group	Localized acceptor remains constant.
Energy Gap (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">	~4.15 eV	~3.2 - 3.5 eV	Red Shift: BNPA requires less energy for excitation, enhancing NLO response.
Dipole Moment (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">	~6-7 Debye	~8-10 Debye	Higher dipole in BNPA facilitates alignment in electric fields (poling).

Non-Linear Optical (NLO) Performance

NLO efficiency is often measured by the first hyperpolarizability (ngcontent-ng-c2372798075=""
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- Mechanism: The "Push-Pull" mechanism involves charge transfer from the Donor (D) to the Acceptor (A) through the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-bridge.

- Comparison:

- Urea (Standard):
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esu.

- BNA:
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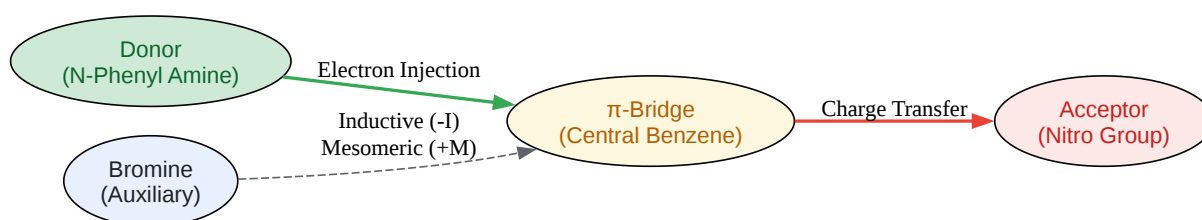
Urea [3].[7]

- BNPA: Due to the extended
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-bridge provided by the extra phenyl ring, DFT calculations (CAM-B3LYP) predict

values 5-10x higher than Urea.

Charge Transfer Pathway Diagram



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Caption: Intramolecular Charge Transfer (ICT) pathway. The Bromine atom acts as an auxiliary substituent, fine-tuning the electron density of the bridge.

Experimental Validation Protocol

Trustworthy computational predictions must be validated experimentally.

Synthesis Strategy

To synthesize BNPA for validation:

- Reagents: 1-fluoro-2-bromo-4-nitrobenzene (1 eq), Aniline (1.1 eq), K_2CO_3 (Base).[1]
- Solvent: DMSO or DMF (High boiling point, polar aprotic).[1]
- Conditions: Reflux at 120-140°C for 6-12 hours.
- Purification: Recrystallization from Ethanol/Acetone.[1]

Characterization Checklist[1]

- XRD (Single Crystal): Essential to verify the dihedral angle predicted by DFT.[1] Look for Space Group Pna21 (common for this class) to confirm non-centrosymmetry [1].

- FT-IR: Monitor the

(NO

) symmetric/asymmetric stretches ($\sim 1300/1500\text{ cm}^{-1}$) and the

(N-H) stretch. The shift in these frequencies compared to BNA confirms the electronic influence of the N-phenyl group.

- UV-Vis: Measure [ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">](#)

in ethanol. A bathochromic shift (red shift) vs. BNA confirms the HOMO-LUMO gap reduction.

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